5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a chemical compound with the CAS Number: 1261947-30-1. It has a molecular weight of 240.33 and its IUPAC name is 5-(1-benzothien-2-yl)-2-methylphenol .
Molecular Structure Analysis
The linear formula of this compound is C15H12OS . The InChI code is 1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 .Scientific Research Applications
Electrochemical and Electrochromic Properties
- A study by Aydın and Kaya (2013) explored the synthesis of novel copolymers containing carbazole and their electrochromic properties. They investigated the switching ability and structural characteristics of these compounds, which included thiophene derivatives, indicating potential applications in electrochromic devices and materials science (Aydın & Kaya, 2013).
Synthesis and Characterization of Derivatives
- Ermiş and Durmuş (2020) conducted a study on novel thiophene-benzothiazole derivative azomethine and amine compounds. They focused on microwave-assisted synthesis, spectroscopic characterization, and solvent effects, providing insights into the synthesis and properties of related compounds (Ermiş & Durmuş, 2020).
Antipsychotic and Anticonvulsant Agents
- Kaur et al. (2012) synthesized new substituted benzoxazepine and benzothiazepine compounds, evaluating them for antipsychotic and anticonvulsant activities. Their findings suggest potential applications in the development of new therapeutic agents for psychiatric and neurological disorders (Kaur et al., 2012).
Antimicrobial and Anti-inflammatory Applications
- Unangst et al. (1994) examined benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol for their dual inhibitory properties against 5-lipoxygenase and cyclooxygenase. Their work highlights the potential of these compounds in developing new anti-inflammatory drugs (Unangst et al., 1994).
Photocyclization and Photochromic Properties
- Uchida, Nakayama, and Irie (1990) synthesized derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene, demonstrating their thermally irreversible and fatigue-resistant photochromic properties. These findings are significant for the development of materials with advanced photochromic features (Uchida, Nakayama, & Irie, 1990).
Future Directions
While specific future directions for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol are not available, benzothiophene derivatives have been used in the discovery and development of new drug candidates due to their biological and pharmacological properties . They have potential applications in various fields such as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory drugs, and antioxidants .
Mechanism of Action
Target of Action
Similar compounds such as benzothiophene-2-methanol have been reported to inhibit cyp2a6-mediated nicotine metabolism , suggesting potential targets could be cytochrome P450 enzymes.
Mode of Action
If it acts similarly to Benzothiophene-2-methanol, it may inhibit the activity of certain enzymes, such as CYP2A6, thereby affecting the metabolism of specific substrates .
Biochemical Pathways
If it acts similarly to benzothiophene-2-methanol, it may affect the nicotine metabolism pathway by inhibiting cyp2a6 .
Result of Action
If it acts similarly to Benzothiophene-2-methylphenol, it may reduce cigarette smoking by inhibiting nicotine metabolism .
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene derivatives, which are structurally similar to this compound, have been shown to exhibit a variety of biological effects . These compounds have been used in the synthesis of larger, usually bioactive structures .
Molecular Mechanism
Related compounds have been shown to interact with various biomolecules .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYVYWFXSXLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284666 | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-30-1 | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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